molecular formula C17H18N2O4S B7705777 N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide

N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide

Cat. No.: B7705777
M. Wt: 346.4 g/mol
InChI Key: PVJORGCZZXRDHH-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(4-{[(1S)-1-phenylethyl]sulfamoyl}phenoxy)acetamide” is a chemical compound with the SMILES String: CC(NS(=O)(=O)c2ccc(OCC(=O)NC1CC1)cc2)c3ccccc3 . It is a molecule that contains a total of 50 bonds, including 28 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 sulfonamide .


Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, a structure-based virtual screening was performed on hSMS1. A series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) were synthesized and their biological activities toward SMS1 were evaluated .


Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” is complex, containing a variety of bonds and functional groups. It includes a three-membered cyclopropyl group, two six-membered aromatic rings, a secondary aliphatic amide, an aromatic ether, and a sulfonamide .

Future Directions

The future directions for “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, the synthesis of related compounds has been explored for the development of more effective SMS1 inhibitors . Additionally, the identification, synthesis, and control of potential impurities in related compounds could be beneficial for the pharmaceutical industry .

Properties

IUPAC Name

N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(18-13-6-7-13)12-23-15-8-10-16(11-9-15)24(21,22)19-14-4-2-1-3-5-14/h1-5,8-11,13,19H,6-7,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJORGCZZXRDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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